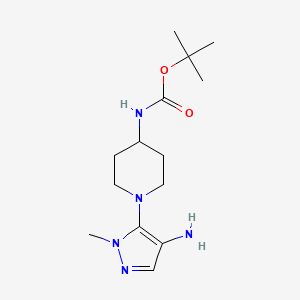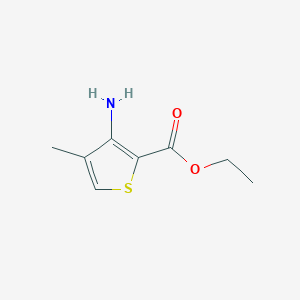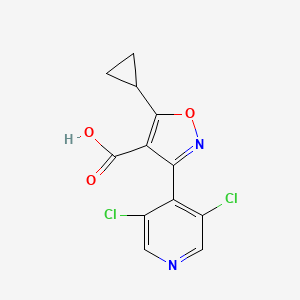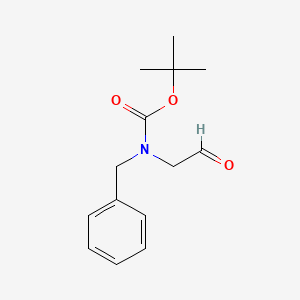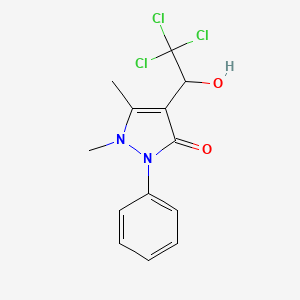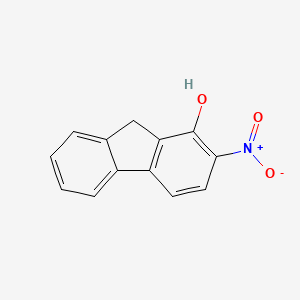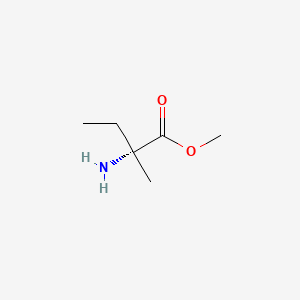
(R)-Methyl2-amino-2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-amino-2-methylbutanoate is a chiral amino acid derivative. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis. This compound is known for its role in the production of certain drugs and its utility in research settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-methylbutanoate typically involves the esterification of ®-2-amino-2-methylbutanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of ®-Methyl 2-amino-2-methylbutanoate often involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization techniques.
Types of Reactions:
Oxidation: ®-Methyl 2-amino-2-methylbutanoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
科学研究应用
®-Methyl 2-amino-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of ®-Methyl 2-amino-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function and signaling.
相似化合物的比较
- ®-2-Amino-3-methylbutanoic acid
- ®-2-Amino-2-methylbutanoic acid
- ®-Methyl 2-amino-3-methylbutanoate
Comparison: ®-Methyl 2-amino-2-methylbutanoate is unique due to its specific chiral configuration and ester functional group. This distinguishes it from other similar compounds, which may have different functional groups or stereochemistry. Its unique structure imparts specific reactivity and biological activity, making it valuable in various applications.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-2-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3/t6-/m1/s1 |
InChI 键 |
LYSVZYUJIMIKEB-ZCFIWIBFSA-N |
手性 SMILES |
CC[C@](C)(C(=O)OC)N |
规范 SMILES |
CCC(C)(C(=O)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
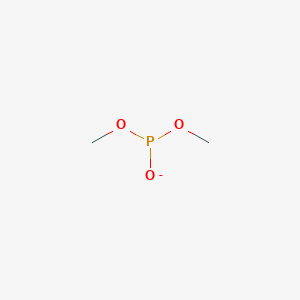
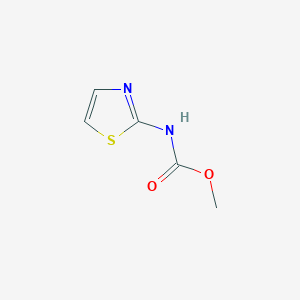
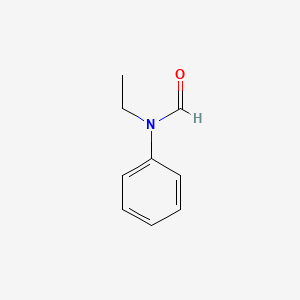
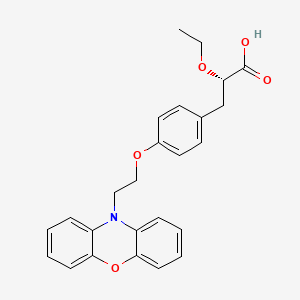
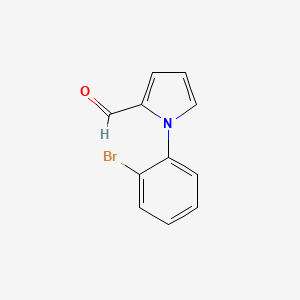
![N-[4-(1-benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide](/img/structure/B8804472.png)
![7-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8804474.png)
![5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine](/img/structure/B8804478.png)
